![molecular formula C20H16ClN5O2 B2888996 4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899967-28-3](/img/structure/B2888996.png)

4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

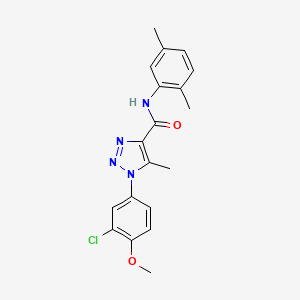

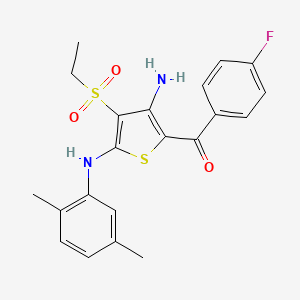

The compound is an organic molecule with several functional groups, including a benzamide group and a pyrazolopyrimidine group. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrazolopyrimidine core, followed by various functional group interconversions to introduce the benzamide and chloro groups .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar functional groups like the amide would likely make the compound somewhat soluble in water .Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis and Biological Activities

Synthesis of Heterocyclic Compounds : A study by Deohate and Palaspagar (2020) explored the synthesis of pyrimidine linked pyrazole heterocyclic compounds via microwave irradiative cyclocondensation, evaluating their insecticidal and antibacterial potential. This research highlights the synthetic versatility of pyrazolopyrimidines and related structures in generating biologically active molecules (P. P. Deohate & Kalpana A. Palaspagar, 2020).

Anticancer and Anti-inflammatory Agents : Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, investigating their anticancer and anti-5-lipoxygenase activities. This study signifies the therapeutic potential of pyrazolopyrimidine derivatives in cancer and inflammation treatment (A. Rahmouni et al., 2016).

Antimicrobial Activity

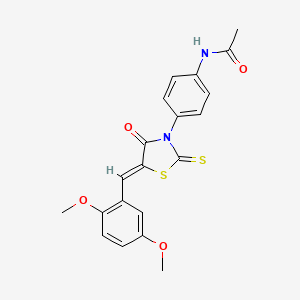

- Antimicrobial Studies : Linked heterocyclic compounds containing Pyrazole-pyrimidine-thiazolidin-4-one have been synthesized and evaluated for antimicrobial activity by Reddy et al. (2010), demonstrating the compound's efficacy against various bacterial and fungal strains. This underscores the potential use of pyrazolopyrimidine derivatives as antimicrobial agents (C. Sanjeeva Reddy et al., 2010).

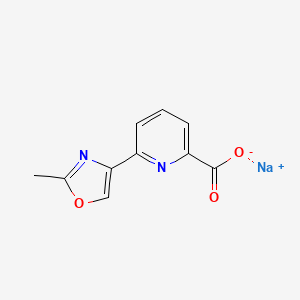

Molecular Modelling and Drug Design

- Molecular Docking Studies : Flefel et al. (2018) conducted molecular docking screenings of novel pyridine derivatives, including pyrazolopyrimidines, towards GlcN-6-P synthase, demonstrating moderate to good binding energies. This suggests the role of pyrazolopyrimidine derivatives in drug design and development (E. M. Flefel et al., 2018).

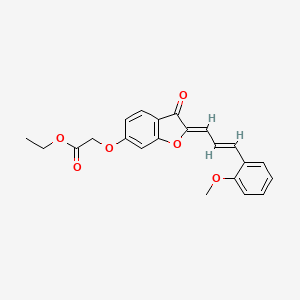

Anticancer Research

- Anticancer Activity : Abdellatif et al. (2014) explored the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and their antitumor activity on the MCF-7 human breast adenocarcinoma cell line. The results indicated significant antitumor activity for several compounds, highlighting the anticancer potential of this chemical class (Khaled R. A. Abdellatif et al., 2014).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound is the serine-threonine kinase SGK1 . SGK1 is a protein kinase involved in signal transduction pathways and plays a crucial role in cellular stress response, ion transport, and cell survival .

Mode of Action

The compound acts as an inhibitor of SGK1 . It binds to the active site of the kinase, preventing it from phosphorylating its substrates. This inhibition disrupts the normal functioning of the SGK1 pathway, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of SGK1 affects several biochemical pathways. SGK1 is involved in the regulation of ion transport and cell survival, so its inhibition can lead to changes in these processes . The exact downstream effects can vary depending on the specific cellular context.

Result of Action

The inhibition of SGK1 by this compound has demonstrated promising activity at low micromolar concentrations in antineoplastic treatments on several types of solid tumours, such as hepatocellular carcinoma, glioblastoma multiforme (GBM), and ovarian cancer .

Eigenschaften

IUPAC Name |

4-chloro-N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN5O2/c1-12-3-8-16(9-13(12)2)26-18-17(10-23-26)20(28)25(11-22-18)24-19(27)14-4-6-15(21)7-5-14/h3-11H,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNCXXBTNMYGNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2888914.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2888916.png)

![4-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)phenyl acetate](/img/structure/B2888919.png)

![3-allyl-8-(5-chloro-2-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2888924.png)

![Methyl({[5-(2-methylcyclopropyl)furan-2-yl]methyl})amine](/img/structure/B2888926.png)